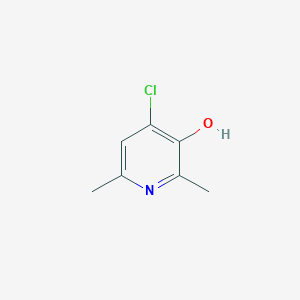

4-Chloro-2,6-dimethylpyridin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2,6-dimethylpyridin-3-ol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.60 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Chloro-2,6-dimethylpyridin-3-ol is an organic compound belonging to the pyridine family, characterized by a chlorine atom and a hydroxyl group attached to a pyridine ring. Its molecular formula is C₇H₈ClN₁O and it has a molecular weight of approximately 145.6 g/mol. This compound has garnered attention for its notable biological activities, particularly in antimicrobial and agricultural applications.

Chemical Structure and Properties

The unique structure of this compound, with methyl groups at the 2 and 6 positions and functional groups at the 3 position, imparts distinctive chemical properties. This configuration influences its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈ClN₁O |

| Molecular Weight | 145.6 g/mol |

| Structural Features | Chlorine at position 4, hydroxyl at position 3, methyl groups at positions 2 and 6 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for development as an antimicrobial agent. The compound's mechanism of action often involves interference with metabolic pathways or cellular processes in target organisms, leading to growth inhibition or cell death.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of various pyridine derivatives, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a broad-spectrum antibacterial agent.

Agricultural Applications

Due to its biological activity, this compound has been investigated for agricultural applications, particularly as a pesticide. The compound disrupts pest physiology through its action on metabolic pathways, which can lead to pest mortality. This makes it a valuable candidate for developing new agrochemicals aimed at pest control.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in metabolic processes. For example:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or pest metabolism.

- Cellular Disruption : It can disrupt cellular integrity by affecting membrane permeability or interfering with nucleic acid synthesis.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, each exhibiting unique properties that influence their biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,6-Dimethylpyridin-3-ol | Hydroxyl group at position 3 | Strong antimicrobial properties |

| 4-Chloro-2-methylpyridin-3-ol | Chlorine at position 4 and methyl at 2 | Less stable than the target compound |

| 3-Amino-4-chloropyridin-2-ol | Amino group at position 3 | Potentially more polar and water-soluble |

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-2,6-dimethylpyridin-3-ol serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been linked to the development of proton pump inhibitors (PPIs), which are crucial for treating gastric acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. The compound's mechanism of action primarily involves inhibition of the H+/K+ ATPase enzyme in the gastric lining, leading to reduced acid production.

Case Study: Proton Pump Inhibitors

- Research Findings : Studies indicate that compounds derived from this compound exhibit significant efficacy in reducing gastric acid secretion.

- Clinical Relevance : These findings support the compound's potential in drug development for gastrointestinal disorders.

Agricultural Applications

The compound has shown promise as an agricultural pesticide due to its ability to disrupt pest physiology. Research indicates that it can interfere with metabolic pathways in target organisms, making it effective against various agricultural pests.

Case Study: Pesticidal Efficacy

- Research Findings : Field studies have documented the effectiveness of formulations containing this compound against common pests.

- Impact on Crop Yield : The application of this compound has been associated with improved crop health and yield.

Biochemical Research

This compound is utilized in enzyme inhibition studies, helping researchers understand enzyme mechanisms and interactions within biological pathways. It has been investigated for its potential as an antimicrobial agent, demonstrating activity against various bacterial strains.

Case Study: Enzyme Inhibition Studies

- Research Findings : The compound has shown significant inhibitory activity against enzymes such as tyrosinase, which is involved in melanin production.

- Potential Applications : This property suggests its utility in developing treatments for hyperpigmentation disorders.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for PPIs | Effective in reducing gastric acid secretion |

| Agriculture | Pesticide formulation | Improved crop yield against pests |

| Biochemical Research | Enzyme inhibition | Significant activity against tyrosinase |

Propriétés

IUPAC Name |

4-chloro-2,6-dimethylpyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-4-3-6(8)7(10)5(2)9-4/h3,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXYCUYAVXZWOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.